molecular formula C22H19NO6 B14268475 Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate CAS No. 134170-56-2

Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate

Cat. No.: B14268475
CAS No.: 134170-56-2
M. Wt: 393.4 g/mol
InChI Key: BCSPAFSTKFSEGV-UHFFFAOYSA-N
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Description

Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate is a complex organic compound with a molecular formula of C22H19NO6 and a molecular weight of 393.39 g/mol . This compound features a furan ring substituted with various functional groups, including acetoxy and acetylamino groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium complexes, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate involves its interaction with specific molecular targets. The acetoxy and acetylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

134170-56-2

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 5-[acetyl(acetyloxy)amino]-3,4-diphenylfuran-2-carboxylate

InChI

InChI=1S/C22H19NO6/c1-14(24)23(29-15(2)25)21-19(17-12-8-5-9-13-17)18(16-10-6-4-7-11-16)20(28-21)22(26)27-3/h4-13H,1-3H3

InChI Key

BCSPAFSTKFSEGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C

Origin of Product

United States

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